2-Benzothiazolethiol-d4

Description

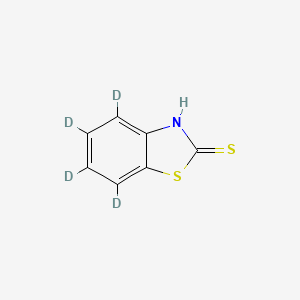

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWHUQXZSMYRE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzothiazolethiol D4

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the aromatic ring of the benzothiazole (B30560) structure can be achieved through two primary strategies: direct isotopic exchange or synthesis using precursors that already contain deuterium.

Direct hydrogen-deuterium exchange (HDE) is a powerful technique for the late-stage introduction of deuterium into a molecule. nih.gov This method involves replacing existing carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds. For aromatic systems like 2-Benzothiazolethiol, transition-metal catalysis is often employed to facilitate this exchange.

Ruthenium, rhodium, and palladium catalysts have proven effective for C-H activation and subsequent deuteration of heterocyclic and aromatic compounds. nih.govnih.govacs.org The general mechanism involves the reversible activation of a C-H bond by the metal center, followed by exchange with a deuterium source, such as deuterium gas (D₂) or a deuterated solvent like D₂O or acetic acid-d4. acs.orgresearchgate.net For 2-Benzothiazolethiol, this would involve the exchange of the four protons on the benzo ring.

Another approach involves phase-transfer catalysis, which has been successfully used for H-D exchange in thiazoles and benzothiazoles. electronicsandbooks.com This method typically uses a two-phase system (e.g., an organic solvent and a strong base in D₂O) with a phase-transfer catalyst to facilitate the deprotonation and subsequent deuteration of the aromatic ring. electronicsandbooks.com

| Catalyst System | Deuterium Source | Key Features |

| Ruthenium Nanocatalysts | D₂ gas | Effective for various N-heterocycles; allows for high isotopic enrichment. nih.gov |

| Palladium Catalysis | Acetic acid-d4 | Enables directing-group-free H/D exchange at specific positions on heterocyclic rings. acs.org |

| Phase-Transfer Catalysis | D₂O / NaOD | Practical route to highly deuterated thiazoles without the need for transition metals. electronicsandbooks.com |

An alternative and often more controlled method for synthesizing 2-Benzothiazolethiol-d4 is to use starting materials that are already deuterated. simsonpharma.com This bottom-up approach ensures the precise placement and high incorporation of deuterium in the final product. The classical synthesis of 2-Mercaptobenzothiazole (B37678) involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. nih.gov Therefore, the synthesis of this compound can be achieved by utilizing 2-aminothiophenol-d4 as a key precursor.

The synthesis of 2-aminothiophenol-d4 would typically start from a commercially available deuterated benzene (B151609) or aniline (B41778) derivative. A potential synthetic route could involve:

Nitration of a deuterated benzene (benzene-d6) to form nitrobenzene-d5.

Reduction of the nitro group to yield aniline-d5.

Introduction of the thiol group ortho to the amino group.

Once the deuterated precursor is obtained, the final cyclization step can proceed according to established methods for the non-labeled compound. This strategy provides unambiguous labeling but may require a more complex, multi-step synthesis for the precursor itself. beilstein-journals.orgimreblank.ch

Modern Synthetic Pathways to Benzothiazolethiol Scaffolds

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, saving time, reagents, and minimizing waste. Several one-pot methods for synthesizing benzothiazole-2-thiols have been developed. A prominent example is the tandem reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This approach avoids the use of often unstable 2-aminothiophenol and proceeds in good to excellent yields. organic-chemistry.org

Another effective one-pot method involves the reaction of 2-aminothiophenol with acid chlorides or anhydrides using a heterogeneous catalyst such as KF·Al₂O₃. nih.gov This procedure is characterized by mild conditions, high yields, and the ability to recycle the catalyst multiple times. nih.gov

| Starting Materials | Reagents/Catalyst | Key Advantages |

| o-Haloanilines, Carbon Disulfide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Metal-free, avoids unstable intermediates, good to excellent yields. organic-chemistry.org |

| 2-Aminothiophenol, Acid Chlorides | KF·Al₂O₃ | Heterogeneous catalysis, mild conditions, recyclable catalyst, high yields. nih.gov |

| 2-Aminothiophenols, Tetramethylthiuram disulfide (TMTD) | Water (solvent) | Environmentally benign (uses water), metal-free, short reaction times. rsc.org |

Transition metal catalysis offers powerful tools for forming the C-S and C-N bonds necessary to construct the benzothiazole ring. Copper and palladium are frequently used for this purpose. For instance, copper-catalyzed methods can facilitate the intramolecular cyclization of N-(2-chlorophenyl)thioamides to form 2-substituted benzothiazoles. indexcopernicus.com

Another strategy involves the copper-mediated condensation of 2-chloroanilines with dithioesters to provide 2-substituted benzothiazoles. organic-chemistry.org These methods often exhibit broad functional group tolerance, allowing for the synthesis of a diverse range of derivatives. organic-chemistry.orgresearchgate.net Palladium-catalyzed reactions, such as the ligand-free cyclization of o-iodothiobenzanilide derivatives, can also be employed under very mild, room-temperature conditions. organic-chemistry.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzothiazolethiols, this has led to the development of more sustainable methods. mdpi.comdoaj.orgnih.gov

A key development is the use of water as an environmentally benign solvent. An efficient one-step synthesis of benzothiazole-2-thiols has been reported by reacting 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, achieving excellent yields without the need for metal catalysts or organic solvents. rsc.org Other green approaches focus on using recyclable catalysts, such as SnP₂O₇, which can be reused multiple times without significant loss of activity. mdpi.com Furthermore, catalyst- and additive-free methods, such as the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur in DMSO, represent a move towards more inherently safe and efficient chemical processes. nih.gov

Advanced Spectroscopic and Analytical Research Applications of 2 Benzothiazolethiol D4

Mass Spectrometry (MS)-Based Quantitative Analysis

In the realm of mass spectrometry, 2-Benzothiazolethiol-d4 is predominantly used as an internal standard to ensure the accuracy and precision of quantitative measurements, particularly for its non-deuterated counterpart, 2-mercaptobenzothiazole (B37678) (MBT).

Internal Standard Methodology in Complex Matrices

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net This is because they share nearly identical physicochemical properties with the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. researchgate.net When added to a sample at a known concentration at the beginning of the sample preparation process, the deuterated standard can effectively compensate for variations in sample extraction, matrix effects, and instrument response. sigmaaldrich.com

The use of this compound as an internal standard is particularly crucial when analyzing complex matrices such as biological fluids, environmental water, and soil samples. These matrices often contain a multitude of interfering compounds that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. By comparing the signal of the analyte to the known concentration of the co-eluting deuterated internal standard, a more accurate and reliable quantification can be achieved. scispace.com

Applications in Environmental Analytical Chemistry Research

2-Mercaptobenzothiazole is a widely used rubber vulcanization accelerator and is frequently detected as an environmental contaminant in various water sources. nih.govpublisso.de Analytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive detection of MBT in environmental water samples, and these methods often rely on this compound as an internal standard for accurate quantification. nih.govdphen1.com

Research has demonstrated the successful application of this methodology in the analysis of municipal wastewater, where MBT and its derivatives are commonly found. nih.gov The use of this compound allows for the reliable quantification of MBT at concentrations in the nanogram per liter (ng/L) to microgram per liter (µg/L) range.

A study on the determination of various benzothiazoles in municipal wastewater reported limits of quantification for 2-mercaptobenzothiazole ranging from 20 to 200 ng/L in treated wastewater, showcasing the sensitivity of the LC-MS method when coupled with appropriate internal standards. nih.gov

Role in Proteomics and Metabolomics Research Methodologies

In the broader fields of proteomics and metabolomics, deuterated compounds play a pivotal role in achieving accurate and reproducible quantification of proteins and metabolites. clearsynth.comresearchgate.net While specific applications of this compound in these fields are not extensively documented, the principles of its use as an internal standard are directly transferable.

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique where cells are grown in media containing isotopically labeled amino acids. This allows for the relative quantification of proteins between different cell populations. Similarly, in targeted proteomics, a deuterated synthetic peptide that mirrors a target peptide from a protein of interest is spiked into a sample to allow for absolute quantification.

In metabolomics, which involves the comprehensive analysis of small molecules in a biological system, deuterated internal standards are crucial for correcting matrix effects and improving quantitative accuracy. acs.orgacs.org The chemical complexity of metabolomic samples makes them particularly susceptible to ion suppression or enhancement in the mass spectrometer. The addition of a deuterated standard for each analyte, or a representative standard for a class of compounds, is a common strategy to mitigate these issues. researchgate.net The use of this compound would be relevant in metabolomic studies investigating exposure to or the metabolic fate of 2-mercaptobenzothiazole.

A notable application of this compound has been in human biomonitoring studies, specifically for the determination of MBT in urine. A robust and sensitive LC-MS/MS method was developed for the quantification of total MBT in human urine after enzymatic hydrolysis, using this compound as the internal standard. nih.gov This method achieved a low limit of detection (LOD) of 0.4 µg/L and a limit of quantification (LOQ) of 1 µg/L, with low relative standard deviations, demonstrating its reliability for assessing human exposure to MBT. nih.gov

Table 1: Performance of an LC-MS/MS Method for MBT in Human Urine using this compound as an Internal Standard

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.4 µg/L |

| Limit of Quantification (LOQ) | 1 µg/L |

| Relative Standard Deviation | 1.6 - 5.8 % |

Data sourced from Gries et al. (2015) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

In nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are utilized to simplify spectra and, in some cases, to enhance signal detection.

Signal Enhancement and Noise Reduction in NMR

One of the primary uses of deuterium (B1214612) in ¹H NMR spectroscopy is in the preparation of deuterated solvents (e.g., chloroform-d, DMSO-d₆). The deuterium nucleus resonates at a very different frequency from protons, meaning that the large solvent signal does not overwhelm the signals from the analyte of interest. studymind.co.uk This effectively enhances the signal-to-noise ratio for the compound being studied.

While this compound is not a solvent, the principle of isotopic substitution is relevant. In a complex mixture, if one were interested in the NMR signals of other components, the presence of this compound instead of its protonated form would result in a cleaner ¹H NMR spectrum in the regions where the benzothiazole (B30560) protons would otherwise resonate. This can be considered a form of noise reduction, as it removes potentially overlapping signals.

Furthermore, Deuterium NMR (²H NMR) is a specific technique that can be used to study deuterated compounds. wikipedia.org It can be used to verify the successful incorporation of deuterium into a molecule. wikipedia.org A strong peak in the ²H NMR spectrum would confirm the presence of the deuterated compound. wikipedia.org

Structural Elucidation Research using Deuterated Analogues

Deuterium labeling is a powerful tool for structural elucidation in NMR spectroscopy. clearsynth.com By selectively replacing specific protons with deuterium atoms, researchers can simplify complex proton spectra and identify which signals correspond to which protons in a molecule. studymind.co.uk When a proton is replaced by a deuterium, the corresponding signal disappears from the ¹H NMR spectrum, and any spin-spin coupling to that proton is also removed, often leading to a simplification of the multiplicity of adjacent proton signals.

While there is limited specific research available detailing the use of this compound for the structural elucidation of other compounds, its synthesis and availability allow for its potential use in studies of benzothiazole derivatives. For instance, if a new derivative of 2-mercaptobenzothiazole were synthesized, comparing its ¹H NMR spectrum to that of this compound could help in the assignment of the aromatic protons.

Computational studies are also used in conjunction with experimental NMR to predict and confirm the chemical shifts of protons and carbons in molecules like benzothiazole derivatives. mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is often used to calculate the theoretical ¹³C and ¹H NMR chemical shifts, which are then compared with experimental data for structural verification. mdpi.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-mercaptobenzothiazole |

| chloroform-d |

Mechanistic and Pathway Elucidation Research

Tracing Studies in Environmental Systems

2-Mercaptobenzothiazole (B37678) is a widely used rubber vulcanization accelerator that has become a ubiquitous environmental contaminant found in various environmental matrices. who.intnih.govresearchgate.net Understanding its fate and transport is crucial for environmental risk assessment. Isotope labeling with compounds like 2-Benzothiazolethiol-d4 offers a robust methodology for these investigations. nih.gov

Methodology for Tracking Environmental Fate and Transformation Products

Stable isotope tracing is a powerful technique for following the path of a pollutant in an environmental system. The methodology involves introducing a known quantity of the isotopically labeled compound, such as this compound, into a controlled environmental microcosm (e.g., a soil or water sample) that already contains the non-labeled ("native") compound.

Over time, samples are collected and analyzed using high-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS). publisso.denih.gov The mass spectrometer can selectively detect and quantify the deuterated parent compound and its transformation products based on their unique mass-to-charge ratios, distinguishing them from the background of the non-deuterated analogues. This allows researchers to accurately model degradation kinetics, identify novel transformation products, and understand partitioning behavior between different environmental compartments (water, soil, sediment) without ambiguity. nih.gov

Application in Studies of Pollutant Degradation Pathways

The application of this compound is particularly valuable in deciphering the complex degradation pathways of MBT, which can include biodegradation, photodegradation, and oxidation. researchgate.netmst.dk When this compound is used in these studies, any detected degradation products that retain the deuterated benzo ring can be unequivocally linked to the original pollutant.

For instance, known transformation products of MBT include benzothiazole (B30560) and 2-benzothiazolesulfonic acid. researchgate.net By using the deuterated tracer, researchers can confirm these pathways and discover new ones by identifying novel deuterated molecules. This provides definitive evidence of the transformation processes, which is often difficult to achieve in complex environmental samples where numerous other compounds are present.

| Time (Days) | This compound (µg/L) | Benzothiazole-d4 (µg/L) | 2-Benzothiazolesulfonic acid-d4 (µg/L) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 7 | 75.2 | 8.1 | 5.3 |

| 14 | 48.5 | 15.9 | 11.2 |

| 30 | 15.3 | 22.4 | 18.6 |

Investigation of Chemical Reaction Mechanisms

Beyond environmental tracing, the deuterium (B1214612) atoms in this compound provide a subtle yet powerful tool for investigating the fundamental mechanisms of chemical reactions.

Deuterium as a Probe for Bond Cleavage and Formation

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.orgescholarship.orgnih.gov A C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to break. Consequently, if a C-H bond on the benzo ring is broken during the rate-determining step of a reaction, the reaction will proceed significantly slower with this compound compared to the non-labeled MBT. libretexts.org

This primary KIE (expressed as the ratio of rate constants, kH/kD) provides strong evidence for the involvement of that specific C-H bond in the reaction's transition state. wikipedia.orglibretexts.org For example, in oxidation reactions that proceed via electrophilic aromatic substitution on the benzo ring, a KIE greater than 1 would indicate that the cleavage of the C-H bond is integral to the slowest step of the mechanism. Conversely, a KIE of approximately 1 would suggest that this bond is not broken in the rate-determining step.

| Compound | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| 2-Benzothiazolethiol (H) | 3.6 x 10⁻⁴ | 6.0 | C-H bond cleavage on the benzo ring is part of the rate-determining step. |

| This compound (D) | 0.6 x 10⁻⁴ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic and Vibrational Properties

Quantum chemical calculations are instrumental in predicting the fundamental electronic and vibrational characteristics of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy levels, and response to external stimuli.

Density Functional Theory (DFT) Applications for Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. scirp.org DFT methods are used to determine the optimized molecular geometry, electronic structure, and various other properties of molecules. In the context of 2-Benzothiazolethiol and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or larger, have been successfully used to model their molecular structures. nih.govscirp.orgresearchgate.net

For 2-Benzothiazolethiol-d4, DFT calculations would predict a molecular geometry very similar to that of the non-deuterated form, as isotopic substitution has a negligible effect on bond lengths and angles. The primary output of these calculations includes the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative Calculated Electronic Properties of 2-Mercaptobenzothiazole (B37678) (Thione form) using DFT

| Property | Calculated Value |

| Total Energy (Hartree) | Varies with level of theory |

| EHOMO (eV) | Typically in the range of -6.0 to -7.0 eV |

| ELUMO (eV) | Typically in the range of -1.5 to -2.5 eV |

| HOMO-LUMO Gap (eV) | Typically in the range of 4.0 to 5.0 eV |

| Dipole Moment (Debye) | Varies with tautomeric form and level of theory |

Note: The values in this table are illustrative and based on typical DFT calculations for 2-Mercaptobenzothiazole. The exact values would depend on the specific DFT functional, basis set, and software used.

Prediction of Spectroscopic Signatures

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. For this compound, the most significant impact of deuteration will be observed in its vibrational spectra. The C-D stretching and bending vibrations will have significantly lower frequencies compared to the corresponding C-H vibrations in the non-deuterated molecule. This is a direct consequence of the heavier mass of deuterium (B1214612).

Calculated vibrational frequencies are often systematically higher than experimental frequencies due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. A computational study on 2-mercaptobenzothiazole has shown that the calculated normal mode frequencies for the dimeric conformation are essential for the accurate analysis of its IR and Raman spectra. nih.gov

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration (C-H vs. C-D) in Aromatic Systems

| Vibrational Mode | Typical C-H Frequency (cm-1) | Predicted C-D Frequency (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 | ~2300 - 2200 |

| In-plane C-H Bend | 1300 - 1000 | ~960 - 750 |

| Out-of-plane C-H Bend | 900 - 675 | ~700 - 500 |

Note: These are approximate ranges and the exact frequencies for this compound would require specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts. While the effect of deuteration on the 13C NMR spectrum is generally small (isotopic shifts, typically upfield by a fraction of a ppm), the 1H NMR spectrum will be fundamentally different due to the absence of the four protons on the benzene (B151609) ring. researchgate.net Calculations of the 13C chemical shifts for this compound would be expected to be in close agreement with experimental values.

Modeling of Molecular Interactions and Reactivity Profiles

Computational models can also be used to understand how molecules interact with their environment and to predict their chemical reactivity.

Simulation of Solvent Effects on Deuterated Species

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.org

For this compound, simulations could be employed to understand how the polarity of the solvent affects its tautomeric equilibrium and its electronic properties. For instance, polar solvents might be expected to stabilize the more polar tautomer to a greater extent. While the deuteration of the benzene ring is not expected to have a major impact on the bulk solvent interactions compared to the non-deuterated form, subtle effects on specific intermolecular interactions, such as dispersion forces, may exist.

Theoretical Basis for Isotopic Effects

Isotope effects are the changes in the physical or chemical properties of a substance that occur when one of the atoms is replaced by one of its isotopes. The primary theoretical basis for the kinetic and equilibrium isotope effects observed with deuterium substitution lies in the differences in the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds.

The ZPVE of a bond is given by (1/2)hν, where h is Planck's constant and ν is the vibrational frequency of the bond. Since the C-D bond has a lower vibrational frequency than the C-H bond due to the larger mass of deuterium, its ZPVE is also lower. This difference in ZPVE between the deuterated and non-deuterated molecules is the fundamental origin of most isotope effects. nih.gov

In chemical reactions, if a C-H bond is broken in the rate-determining step, the reaction will be slower for the deuterated compound (a primary kinetic isotope effect, kH/kD > 1). This is because more energy is required to break the "stronger" C-H bond, which has a higher ZPVE. Secondary isotope effects can also be observed when the isotopically substituted bond is not broken but is located near the reaction center.

For this compound, any reaction involving the cleavage of the C-D bonds on the benzene ring would be expected to exhibit a significant primary kinetic isotope effect. The theoretical modeling of transition states for such reactions using DFT can provide quantitative predictions of these effects.

Broader Research Applications and Methodological Development

Role as a Building Block in Advanced Organic Synthesis Research

While 2-Mercaptobenzothiazole (B37678) (MBT) itself is a versatile intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals, the deuterated analog, 2-Benzothiazolethiol-d4, serves a more specialized role. nbinno.comorganic-chemistry.org It is employed as a building block in the synthesis of more complex deuterated molecules intended for mechanistic studies. cymitquimica.com

In advanced organic synthesis research, understanding reaction mechanisms is crucial for optimizing conditions, improving yields, and designing novel transformations. Isotope labeling is a primary technique for elucidating these mechanisms. nih.gov By incorporating the this compound moiety into a larger molecule, chemists can:

Trace Reaction Pathways: Track the fate of the benzothiazole (B30560) fragment through a multi-step synthesis or reaction. The deuterium (B1214612) labels act as a "tag" that can be easily detected by mass spectrometry or NMR spectroscopy.

Investigate Isotope Effects: Study the kinetic isotope effect (KIE) to determine rate-limiting steps and transition state geometries in reactions involving the cleavage of C-H (or C-D) bonds on the aromatic ring.

Confirm Molecular Structures: Aid in the structural elucidation of complex products by providing distinct mass spectral fragmentation patterns.

The use of this compound allows for unambiguous assignment in mechanistic experiments that might otherwise be complicated by the presence of other aromatic groups. researchgate.netresearchgate.net

Development of Novel Analytical Methods and Reference Standards

One of the most significant applications of this compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart, 2-Mercaptobenzothiazole (MBT). lgcstandards.com MBT is an important industrial chemical used as a rubber vulcanization accelerator and corrosion inhibitor, but it is also considered an environmental pollutant. atamanchemicals.commst.dk Accurate monitoring of its presence in environmental samples, industrial effluents, and consumer products is therefore essential.

Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantitative technique that relies on isotopically labeled standards. In this method, a known amount of this compound is added to a sample before extraction and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

Key Advantages of Using this compound as an Internal Standard:

High Accuracy and Precision: It co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical chemical behavior during sample preparation (extraction, cleanup) and ionization in the mass spectrometer. This allows it to perfectly compensate for analyte loss at any stage of the analysis.

Reduced Matrix Effects: In complex samples like wastewater or soil extracts, other co-extracted compounds can suppress or enhance the analyte's signal in the mass spectrometer. Because the deuterated standard is affected in the same way, the ratio of the analyte to the standard remains constant, ensuring accurate quantification. nih.gov

Unambiguous Identification: The mass difference of four Daltons allows the analyte and the standard to be clearly distinguished by the mass spectrometer, preventing interference from other compounds.

The availability of high-purity this compound as a certified reference material is critical for developing and validating robust and reliable analytical methods for environmental and industrial monitoring. lgcstandards.com

Applications in Material Science Research

2-Mercaptobenzothiazole (MBT) is a primary accelerator used in the sulfur vulcanization of rubber, a process that creates cross-links between polymer chains to improve elasticity and durability. nbinno.comatamanchemicals.comlusida.com The exact mechanism of accelerated vulcanization is highly complex, involving numerous intermediate chemical species. researchgate.netkglmeridian.com

This compound is an ideal tool for elucidating these complex reaction networks. By substituting standard MBT with its deuterated analog in a rubber formulation, researchers can:

Trace the Accelerator's Fate: Use techniques like mass spectrometry to identify and quantify the various sulfur- and rubber-bound intermediates that contain the benzothiazole fragment. The deuterium label makes these species stand out from the complex background of the rubber matrix.

Distinguish Reaction Products: Clearly differentiate between the accelerator-derived species and other aromatic compounds that may be present in the rubber formulation (e.g., from antidegradants or processing oils).

Validate Proposed Mechanisms: Confirm or refute proposed reaction pathways by tracking the incorporation and transformation of the labeled accelerator throughout the curing process. kglmeridian.com

These studies contribute to a more fundamental understanding of vulcanization chemistry, enabling the design of more efficient curing systems and improved rubber materials. mdpi.com

MBT is a well-established corrosion inhibitor for copper, its alloys, and other metals. atamanchemicals.comnih.govnargesgoudarzi.com It functions by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents. researchgate.netmdpi.com However, the precise nature of this film, its bonding mechanism, and its stability are areas of active research.

Using this compound allows for detailed investigation of these mechanisms. The isotopic label is crucial for surface-sensitive analytical techniques:

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique can map the chemical composition of the very top layer of a material. Using the deuterated compound allows for unambiguous identification and imaging of the inhibitor on the metal surface, distinguishing it from any potential hydrocarbon contaminants. rsc.orgresearchgate.net This helps determine if the inhibitor adsorbs uniformly or at specific sites, such as grain boundaries or intermetallic particles.

X-ray Photoelectron Spectroscopy (XPS): While XPS does not distinguish between isotopes, it is often used in conjunction with ToF-SIMS. Mechanistic insights gained from tracking the deuterated molecule can help interpret XPS data regarding the chemical bonding states (e.g., sulfur-metal bonds). researchgate.netrsc.org

Such studies provide a molecular-level understanding of how the inhibitor interacts with the surface, leading to the development of more effective and persistent corrosion protection strategies. nih.gov

Reference Compound in Photocatalytic Activity Studies

Benzothiazoles, including MBT, can be persistent organic pollutants in water systems. ichem.md Photocatalysis is an advanced oxidation process being investigated for the degradation of such refractory compounds. researchgate.netmdpi.com These studies involve testing the efficiency of new photocatalytic materials (e.g., titanium dioxide, zinc oxide) in breaking down the target pollutant under UV or visible light.

In this research context, this compound serves as a critical analytical tool. While it is not the compound being degraded, it is used as a reference or internal standard to accurately quantify the degradation of the non-deuterated MBT. acs.org The experimental process involves:

Preparing an aqueous solution containing a known concentration of MBT.

Spiking the solution with a precise amount of this compound.

Subjecting the solution to the photocatalytic process for a set period.

Analyzing the concentrations of both MBT and this compound using a method like LC-MS.

Since the deuterated standard is not degraded by the photocatalytic process (or is degraded at a known, negligible rate relative to the analyte), it provides a stable reference point. This allows researchers to correct for any variations in sample volume or instrument response, leading to an accurate calculation of the degradation efficiency and reaction kinetics of the target pollutant, MBT.

Interactive Table: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | MBT-d4 |

| 2-Mercaptobenzothiazole | MBT |

| Gas Chromatography-Mass Spectrometry | GC-MS |

| Liquid Chromatography-Mass Spectrometry | LC-MS |

| Time-of-Flight Secondary Ion Mass Spectrometry | ToF-SIMS |

Future Directions and Emerging Research Avenues for Deuterated Benzothiazolethiols

Advancements in Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods to more sophisticated and efficient technologies. These advancements are pivotal for the future availability and application of deuterated benzothiazolethiols.

Modern approaches to deuterium labeling are increasingly focused on late-stage functionalization, which allows for the introduction of deuterium into a molecule at a later step in the synthetic sequence. This strategy is highly advantageous as it enables the deuteration of complex molecules without the need to develop a new synthetic route from scratch. Catalysis-based methods are at the forefront of these advancements. Transition metal catalysts, featuring elements like iridium, palladium, and Raney nickel, have demonstrated remarkable efficacy in facilitating hydrogen isotope exchange (HIE) reactions. acs.orgnih.gov These catalysts can selectively replace hydrogen atoms with deuterium under relatively mild conditions, offering a high degree of control over the labeling process.

Another significant area of development is the use of deuterated building blocks in synthesis. marketersmedia.com This approach involves using smaller, pre-deuterated molecules as starting materials for constructing more complex deuterated compounds. This method can ensure high levels of deuterium incorporation at specific sites within the target molecule. Furthermore, the emergence of flow chemistry presents a promising avenue for the continuous and scalable production of deuterated compounds, including deuterated heterocycles. x-chemrx.com Flow reactors offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes.

These evolving technologies will undoubtedly facilitate the synthesis of 2-Benzothiazolethiol-d4 and other deuterated benzothiazolethiols, making them more accessible for a broader range of research applications.

Integration with Multi-Omics Approaches in Analytical Research

The rise of "multi-omics" – the comprehensive analysis of various biological molecules, including genes (genomics), proteins (proteomics), and metabolites (metabolomics) – has created a significant demand for high-quality internal standards for accurate quantification. Deuterated compounds, such as this compound, are ideally suited for this role due to their chemical similarity to their non-deuterated counterparts, with the key difference being their increased mass.

In mass spectrometry-based analytical platforms, the addition of a known quantity of a deuterated standard allows for precise quantification of the corresponding unlabeled analyte in a complex biological sample. This is because the deuterated and non-deuterated compounds co-elute during chromatographic separation and exhibit similar ionization efficiencies, but are distinguishable by their mass-to-charge ratio. This technique, known as stable isotope dilution analysis, is the gold standard for quantitative analysis in metabolomics, proteomics, lipidomics, and glycomics. nih.govresearchgate.net

The integration of deuterated benzothiazolethiols as internal standards in multi-omics studies could be particularly valuable in environmental and toxicological research. Given that 2-benzothiazolethiol is used in various industrial applications and can be an environmental contaminant, the ability to accurately measure its presence and the levels of its metabolites in biological systems is crucial for understanding its potential health effects. The use of this compound would enable researchers to conduct more reliable and reproducible studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing critical data for risk assessment. nih.govmdpi.com

Exploration of Novel Research Applications in Emerging Scientific Fields

Beyond their utility as internal standards, deuterated benzothiazolethiols hold promise for a range of applications in emerging scientific fields, primarily driven by the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of chemical reactions involving the cleavage of this bond. nih.gov This phenomenon can be harnessed to enhance the properties of various materials.

One of the most exciting potential applications lies in the field of materials science , particularly in the development of advanced polymers and organic electronic devices. The increased stability imparted by deuteration can lead to materials with enhanced durability and longevity. nih.govllnl.gov For instance, in organic light-emitting diodes (OLEDs), the degradation of organic materials is a major factor limiting their lifespan. Incorporating deuterated compounds into the emissive or charge-transporting layers of an OLED can slow down these degradation pathways, leading to devices with significantly improved operational stability and efficiency. mdpi.comnih.gov Given the benzothiazole (B30560) core's presence in some organic electronic materials, deuterated benzothiazolethiols could be explored as components or additives to enhance the performance of such devices. mdpi.com

Furthermore, the unique vibrational properties of the C-D bond can be exploited in spectroscopic studies . The distinct infrared absorption of C-D bonds compared to C-H bonds can serve as a sensitive probe to study molecular interactions and dynamics in complex systems.

Challenges and Opportunities in the Synthesis and Application of Deuterated Heterocycles

Despite the promising future directions, several challenges and opportunities remain in the synthesis and application of deuterated heterocycles like this compound.

Challenges:

Cost and Scalability: The synthesis of deuterated compounds can be expensive due to the cost of deuterium sources (e.g., deuterium oxide, deuterium gas) and the specialized techniques required. Scaling up these syntheses to produce larger quantities for industrial applications remains a significant hurdle. llnl.govresearchgate.net

Selectivity and Isotopic Purity: Achieving high levels of deuterium incorporation at specific, desired positions within a molecule without isotopic scrambling (the migration of deuterium to unintended positions) can be challenging. nih.gov This requires the development of highly selective catalysts and synthetic methods.

Predictability of Effects: While the kinetic isotope effect is a known phenomenon, predicting its precise impact on the properties of a given molecule or material can be difficult. musechem.com Extensive empirical testing is often required to optimize the benefits of deuteration.

Opportunities:

Novel Catalysts and Synthetic Methods: There is a continuous drive to develop more efficient, selective, and cost-effective methods for deuterium labeling. Research into new catalytic systems and synthetic routes for heterocyclic compounds is a key area of opportunity. nih.govresearchgate.net

Expanding Applications: The full potential of deuterated compounds is still being explored. As our understanding of the effects of deuteration grows, new applications in medicine, materials science, and other fields are likely to emerge. acs.org

"Deuterium Switch" in Pharmaceuticals: In the pharmaceutical industry, the "deuterium switch" strategy involves developing deuterated versions of existing drugs to improve their metabolic stability and pharmacokinetic profiles. nih.gov While not directly applicable to the industrial chemical 2-benzothiazolethiol, the principles could inspire research into the biological interactions and metabolic pathways of this and similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Benzothiazolethiol-d4, and how does deuteration impact reaction conditions?

- Methodology : Deuterated benzothiazoles are typically synthesized via isotopic exchange or direct deuterium incorporation during cyclization. For example, this compound can be synthesized by reacting 2-aminothiophenol-d4 with aldehydes or nitriles under oxidative conditions. Sodium hydrosulfite (Na₂S₂O₄) is commonly used as an oxidizing agent in ethanol/water reflux systems to facilitate cyclization . Deuteration requires anhydrous or controlled pH conditions to minimize proton-deuterium exchange, ensuring isotopic purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the deuterated product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do deuterium substitutions alter spectral data?

- Methodology :

- NMR : Deuterium labeling reduces signal splitting in -NMR due to the absence of protons, simplifying aromatic region analysis. -NMR shows isotopic shifts (~0.1–0.3 ppm) for carbons adjacent to deuterium .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with a mass shift of +4 Da compared to the non-deuterated analog. Isotopic purity ≥98% is validated via isotopic abundance patterns .

- IR Spectroscopy : The S-H/D stretching vibration shifts from ~2550 cm⁻¹ (S-H) to ~1850 cm⁻¹ (S-D), confirming deuteration at the thiol group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodology : Contradictions often arise from assay-specific conditions (e.g., solvent polarity, pH) or isotopic effects on binding kinetics. To address this:

- Cross-Validation : Test the compound in parallel assays (e.g., enzymatic inhibition vs. cellular uptake) under standardized conditions .

- Isotopic Purity Check : Confirm deuterium incorporation levels via -NMR or MS, as incomplete deuteration can skew bioactivity results .

- Computational Modeling : Compare deuterated and non-deuterated analogs using molecular dynamics simulations to assess isotopic effects on receptor binding .

Q. What strategies optimize the use of this compound in multi-target pharmacological studies (e.g., antioxidant and antifungal applications)?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole ring (e.g., electron-withdrawing groups at position 6) to enhance redox activity for antioxidant properties .

- Dual-Functional Assays : Use in vitro models like DPPH radical scavenging (antioxidant) and Candida albicans growth inhibition (antifungal) to evaluate multi-target efficacy. Adjust concentrations to balance potency and cytotoxicity .

- Deuterium Effects : Leverage kinetic isotope effects (KIEs) to prolong metabolic stability in hepatic microsome assays, enhancing bioavailability for in vivo studies .

Q. How can researchers design experiments to investigate environmental degradation pathways of this compound?

- Methodology :

- Isotopic Tracing : Use LC-MS/MS to track deuterium-labeled fragments during photolysis or microbial degradation, identifying stable intermediates (e.g., benzothiazole sulfonic acid-d4) .

- Ecotoxicity Profiling : Conduct Daphnia magna or algal growth inhibition tests under OECD guidelines to assess the impact of degradation products .

- Quantum Chemical Calculations : Predict degradation pathways using density functional theory (DFT) to model bond dissociation energies and reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.